molecular formula C11H7BrClNO B11844542 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone

1-(7-Bromo-2-chloroquinolin-3-yl)ethanone

Cat. No.: B11844542
M. Wt: 284.53 g/mol
InChI Key: ZOGYDKXXGALPLX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(7-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 7-bromo-2-chloroquinoline with ethanone derivatives under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a DMSO solution under reflux conditions . This method is efficient and regioselective, leading to the desired product with high yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green solvents and eco-friendly catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

1-(7-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-(7-Bromo-2-chloroquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable building block for synthesizing complex molecules with diverse applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

1-(7-bromo-2-chloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7BrClNO/c1-6(15)9-4-7-2-3-8(12)5-10(7)14-11(9)13/h2-5H,1H3

InChI Key

ZOGYDKXXGALPLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=C(C=CC2=C1)Br)Cl

Origin of Product

United States

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